molecular formula C15H15N5O6S B2894899 methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1903848-30-5

methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2894899
CAS No.: 1903848-30-5
M. Wt: 393.37
InChI Key: RSQKNCWINKBRLN-UHFFFAOYSA-N
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Description

Methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C15H15N5O6S and its molecular weight is 393.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds based on sulfamethoxazole have been tested for their anticancer and antimicrobial properties

Mode of Action

It’s known that sulfamethoxazole derivatives can have anticancer effects . They may interact with cancer cells, disrupting their growth and proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial cells, inhibiting their growth or killing them directly .

Biochemical Pathways

Based on its potential anticancer and antimicrobial properties, it might interfere with the biochemical pathways involved in cell growth and proliferation in cancer cells, and it might disrupt essential metabolic pathways in microbes .

Pharmacokinetics

A major type of sulfamethoxazole detected in urine is its derivative n4-acetyl, which is produced during metabolism . This suggests that this compound might also undergo metabolism to form derivatives that can be excreted in the urine.

Result of Action

Based on the potential anticancer and antimicrobial properties of similar compounds, it’s plausible that this compound could inhibit the growth of cancer cells and microbes .

Action Environment

The action environment of this compound can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For instance, the presence of DMSO resulted in the formation of a form of a similar compound, where the solvent molecule disrupted amide-amide interactions . This suggests that the action environment can significantly influence the behavior and efficacy of this compound.

Properties

IUPAC Name

methyl N-[4-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O6S/c1-9-7-12(19-25-9)14-18-13(26-20-14)8-16-27(22,23)11-5-3-10(4-6-11)17-15(21)24-2/h3-7,16H,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQKNCWINKBRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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